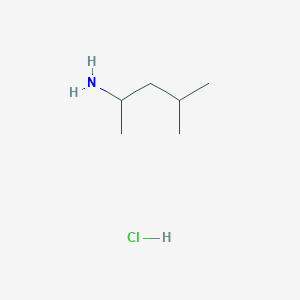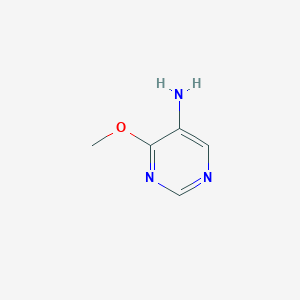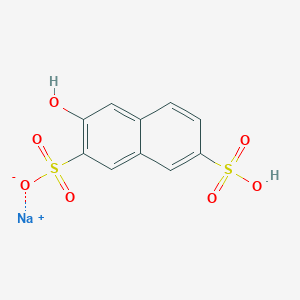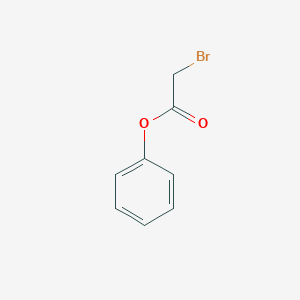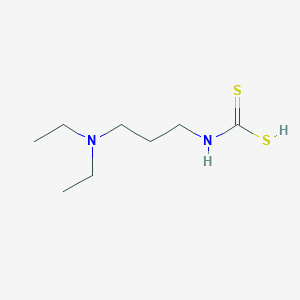
Carbamic acid, N-(3-(diethylamino)propyl)dithio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-(3-(diethylamino)propyl)dithio- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DEDTC or diethyldithiocarbamate and is a chelating agent that is commonly used in biochemistry and molecular biology research.
科学的研究の応用
DEDTC is widely used in scientific research as a chelating agent for metal ions. It has been used to study the effects of heavy metal toxicity in cells and tissues. DEDTC has also been used to study the role of metal ions in enzyme catalysis and protein structure. Additionally, DEDTC has been used in the preparation of radiopharmaceuticals for imaging studies.
作用機序
DEDTC acts as a chelating agent by binding to metal ions in solution. The resulting complex is then removed from the solution by filtration or other separation techniques. DEDTC is particularly effective at binding to transition metal ions such as copper, zinc, and nickel.
生化学的および生理学的効果
DEDTC has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in cells. DEDTC has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, DEDTC has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
DEDTC is a relatively inexpensive and easy-to-use chelating agent that is widely available. It is also relatively stable and can be stored for long periods of time. However, DEDTC has some limitations in lab experiments. It can interfere with some assays and may not be suitable for all experimental conditions. Additionally, DEDTC can be toxic to cells at high concentrations.
将来の方向性
There are many future directions for research involving DEDTC. One potential area of research is the development of new radiopharmaceuticals for imaging studies. Additionally, DEDTC may have potential applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the biochemical and physiological effects of DEDTC and its potential applications in scientific research.
合成法
DEDTC can be synthesized by reacting diethylamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of DEDTC is relatively simple and can be carried out in a laboratory setting with ease.
特性
CAS番号 |
19022-72-1 |
|---|---|
製品名 |
Carbamic acid, N-(3-(diethylamino)propyl)dithio- |
分子式 |
C8H18N2S2 |
分子量 |
206.4 g/mol |
IUPAC名 |
3-(diethylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C8H18N2S2/c1-3-10(4-2)7-5-6-9-8(11)12/h3-7H2,1-2H3,(H2,9,11,12) |
InChIキー |
JKTKUIWAWFVTIQ-UHFFFAOYSA-N |
異性体SMILES |
CCN(CC)CCCN=C(S)S |
SMILES |
CCN(CC)CCCNC(=S)S |
正規SMILES |
CCN(CC)CCCNC(=S)S |
その他のCAS番号 |
19022-72-1 |
同義語 |
N-[3-(Diethylamino)propyl]carbamodithioic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




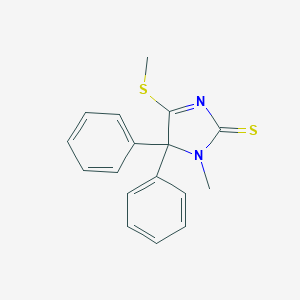
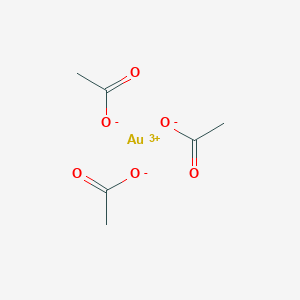

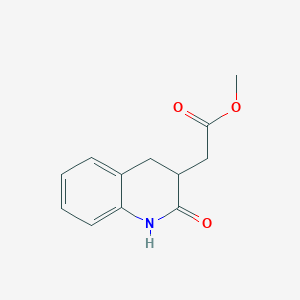
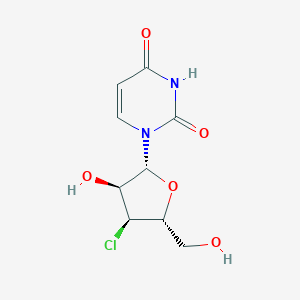
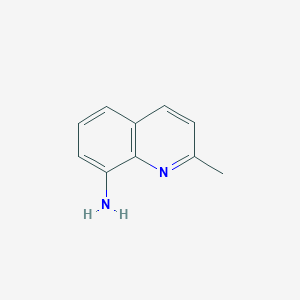
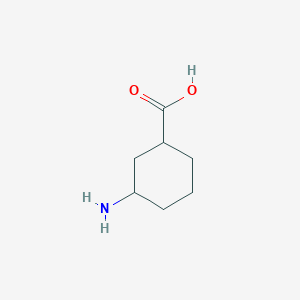
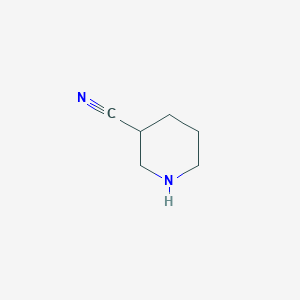
![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)
